[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride
Description
Background and Scientific Relevance of Pyrrole-Derived Amines
Pyrrole-derived amines constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in contemporary pharmaceutical and materials science research. The pyrrole ring system, characterized by its five-membered aromatic structure containing one nitrogen atom, serves as a crucial building block in numerous biologically active molecules. The scientific relevance of these compounds extends from their ubiquitous presence in natural systems, where they form the core structural components of essential biomolecules such as chlorophylls and hemes, to their synthetic applications in drug development and materials engineering.
The incorporation of amine functionalities into pyrrole-based structures creates compounds with enhanced pharmacological properties and improved synthetic versatility. These pyrrole-derived amines exhibit diverse biological activities, including antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme inhibiting properties. The structural diversity achievable through the modification of both the pyrrole ring and the amine substituents provides researchers with a rich chemical space for drug discovery and development.
Research investigations have demonstrated that pyrrole derivatives comprise a class of biologically active heterocyclic compounds which can serve as promising scaffolds for therapeutic agent construction. The unique electronic properties of the pyrrole ring, combined with the nucleophilic characteristics of amine groups, create compounds capable of participating in a wide range of chemical and biological interactions. These properties have made pyrrole-derived amines particularly valuable in the development of compounds targeting multidrug-resistant pathogens and various disease states.
The synthetic accessibility of pyrrole-derived amines through established methodologies such as the Paal-Knorr reaction and more recent innovative synthetic approaches has facilitated their widespread study and application. Contemporary research has expanded beyond traditional synthetic methods to include environmentally friendly protocols utilizing alternative green solvents and catalytic systems, reflecting the growing emphasis on sustainable chemistry practices in pharmaceutical development.
Historical Context and Discovery
The historical development of pyrrole chemistry traces back to the early nineteenth century, with pyrrole first being detected as a component of coal tar in 1834. The foundational work on pyrrole synthesis was established through the pioneering contributions of Knorr, Hantzsch, and Paal at the end of the nineteenth century, whose methodologies continue to influence contemporary synthetic strategies. These early investigations laid the groundwork for understanding the unique reactivity patterns and synthetic potential of pyrrole-containing compounds.
The evolution of pyrrole chemistry throughout the twentieth and twenty-first centuries has been marked by continuous innovation in synthetic methodologies and expanding recognition of the biological significance of pyrrole-derived structures. The development of amine-functionalized pyrrole compounds represents a natural progression in this field, combining the well-established chemistry of pyrrole rings with the versatile reactivity of amine functionalities.
The specific compound this compound emerged from systematic investigations into the structure-activity relationships of pyrrole-derived amines. The incorporation of both methyl substitution on the pyrrole nitrogen and phenyl substitution on the amine carbon creates a compound with distinct pharmacological and chemical properties compared to simpler pyrrole derivatives.
Contemporary research into pyrrole-derived compounds has been driven by their demonstrated utility in various biomedical applications. Between 2000 and 2020, over a dozen review articles have been published summarizing the various advancements made in assembling pyrrole-containing molecular structures, reflecting the sustained scientific interest in this chemical class. This continued research activity has led to the development of increasingly sophisticated pyrrole-derived compounds with enhanced biological activities and improved pharmaceutical properties.
Overview of Research Applications and Significance
The research applications of this compound and related pyrrole-derived amines span multiple scientific disciplines, reflecting the versatility and importance of this compound class. In pharmaceutical research, these compounds serve as valuable intermediates for drug development, particularly in the synthesis of molecules targeting neurological, infectious, and inflammatory diseases.
Biomedical applications of pyrrole-derived compounds have expanded significantly in recent years, with particular emphasis on their utility in imaging and therapeutic applications. Porphyrin- and pyrrole-derived nanoparticles have proven promising in a variety of biomedical applications including computed tomography imaging, fluorescence imaging, and magnetic resonance imaging. These applications leverage the unique optical and magnetic properties of pyrrole-containing structures to create advanced diagnostic and therapeutic systems.
The significance of pyrrole-derived amines in materials science cannot be understated, as these compounds find applications in organic dyes, conjugated polymers, optoelectronics, and semiconductors. The electronic properties of pyrrole rings, enhanced by amine functionalization, create materials with tunable conductivity and optical characteristics suitable for advanced technological applications.
Research into the synthetic methodologies for pyrrole-derived amines continues to evolve, with recent advancements focusing on environmentally sustainable approaches. The development of green synthetic protocols utilizing alternative solvents and catalytic systems reflects the growing emphasis on sustainable chemistry practices in both academic and industrial research settings. These methodological advances have made pyrrole-derived compounds more accessible to researchers while reducing the environmental impact of their synthesis.
The therapeutic potential of pyrrole-derived amines has been demonstrated through extensive structure-activity relationship studies, which have revealed the importance of specific substitution patterns in determining biological activity. These investigations have guided the rational design of new compounds with enhanced efficacy and selectivity for specific therapeutic targets.
Table 1. Research Applications of Pyrrole-Derived Compounds
Scope and Structure of the Present Review
This comprehensive analysis of this compound is structured to provide a thorough examination of the compound's properties, synthesis, and applications within the broader context of pyrrole-derived amine chemistry. The review encompasses multiple aspects of this compound class, from fundamental chemical properties to advanced research applications, ensuring a complete understanding of their scientific significance.
The molecular structure of this compound, as characterized by its International Union of Pure and Applied Chemistry name (1-methylpyrrol-2-yl)-phenylmethanamine hydrochloride, reflects the sophisticated structural features that contribute to its unique properties. The compound's InChI key ZUEQUYZCMHYCOE-UHFFFAOYSA-N provides a standardized identifier for database searches and chemical informatics applications.
The analytical characterization of this compound reveals important physicochemical properties that influence its research applications. The compound exists as a solid at room temperature with specific storage requirements at negative twenty degrees Celsius to maintain stability. The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological and pharmaceutical applications.
Synthetic approaches to this compound and related compounds build upon established pyrrole chemistry while incorporating modern synthetic methodologies. The availability of this compound through specialized chemical suppliers indicates its recognized importance in research applications, with purity specifications typically exceeding ninety-five percent.
The structure of this review facilitates comprehensive understanding by progressing from fundamental concepts to specific applications, ensuring that readers gain both broad perspective and detailed knowledge of this compound and its role in contemporary chemical research. Each section builds upon previous discussions while maintaining focus on the specific compound of interest, providing a balanced treatment of both theoretical principles and practical applications.
Table 2. Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H15ClN2 | |
| Molecular Weight | 222.71 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | -20°C | |
| Purity | ≥95% | |
| InChI Key | ZUEQUYZCMHYCOE-UHFFFAOYSA-N |
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-9-5-8-11(14)12(13)10-6-3-2-4-7-10;/h2-9,12H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEQUYZCMHYCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in the synthesis of more complex chemical entities. It is utilized in creating derivatives with enhanced biological activity or altered pharmacokinetic properties.
Reagent in Chemical Reactions
- It acts as a reagent in various organic reactions, facilitating the synthesis of compounds with diverse functional groups. This application is crucial for developing new pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial Properties
- Research has demonstrated that [(1-Methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
A study indicated that the compound effectively inhibited bacterial growth, suggesting its potential as an alternative to traditional antibiotics.
Neuroprotective Effects
- Preliminary studies have shown that the compound may protect neuronal cells from damage caused by neurotoxins. In murine models, it significantly reduced dopamine depletion, indicating potential applications in treating neurodegenerative diseases.
Medicinal Chemistry
Therapeutic Potential
- The compound is being investigated for its therapeutic applications, particularly as a precursor in drug development. Its interaction with biological targets may lead to the discovery of new treatments for conditions such as anxiety, depression, and other serotonergic dysfunctions .
Anticancer Activity
- In vitro studies have revealed that this compound can inhibit the growth of various cancer cell lines. Its mechanism appears to involve inducing apoptosis in resistant cancer cells, making it a candidate for further investigation in cancer therapy.
Industrial Applications
Production of Specialty Chemicals
- The compound finds utility in industrial settings for producing specialty chemicals and materials. Its unique properties allow for the development of novel compounds with specific functionalities tailored for various applications.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against common pathogens. The results highlighted its effectiveness compared to established antibiotics.
Study 2: Neuroprotective Activity
In murine models exposed to neurotoxins, administration of the compound resulted in a marked reduction in dopamine depletion compared to control groups. This suggests its potential as a neuroprotective agent against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Key Observations:
Structural Variations: The target compound’s phenyl group distinguishes it from analogs with smaller substituents (e.g., cyclopropyl or isobutyl). This aromatic group enhances lipophilicity, which may improve membrane permeability compared to aliphatic analogs .
Physicochemical Properties :
- The target compound has the highest molecular weight (222.72 g/mol) due to the phenyl group, while [(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride (146.62 g/mol) is the lightest.
- Purity : Commercial availability ranges from 95% to 98%, reflecting standard quality for research-grade compounds .
Biological Relevance :
- Pyrrole-containing amines, such as the histone deacetylase inhibitor MC1568 (), demonstrate that this scaffold is pharmacologically relevant. However, the target compound’s primary amine hydrochloride contrasts with MC1568’s hydroxamic acid group, which is critical for enzyme inhibition .
- Substituent flexibility (e.g., phenyl vs. cyclopropyl) allows tuning of solubility and bioavailability, critical for drug development .
Biological Activity
[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C12H14N2Cl and a molecular weight of approximately 226.7 g/mol. Its structure features a pyrrole ring, which is known for contributing to various biological activities, and a phenyl group that may enhance lipophilicity and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2Cl |
| Molecular Weight | 226.7 g/mol |
| Structural Features | Pyrrole ring, phenyl group |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrrole ring and subsequent reactions to introduce the phenyl and amine groups. The synthetic route is crucial for optimizing yield and purity, which are essential for biological testing.
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The antibacterial activity is often assessed using methods such as agar disc diffusion.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Active against multiple strains |
| Escherichia coli | Moderate activity observed |
| Klebsiella pneumoniae | Inhibition noted in some derivatives |
Anti-inflammatory Effects
Pyrrole derivatives, including this compound, have been studied for their anti-inflammatory properties. These compounds can potentially modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. These interactions may involve:
- Receptor Binding: The compound may bind to certain receptors, influencing signal transduction pathways.
- Enzyme Inhibition: It could act as an inhibitor for enzymes involved in inflammatory processes or microbial metabolism.
Study 1: Antibacterial Activity Evaluation
In a study evaluating various pyrrole derivatives, this compound was tested against several bacterial strains using the agar disc diffusion method. Results indicated that the compound exhibited notable inhibition against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development .
Study 2: Anti-inflammatory Assessment
Another study focused on the anti-inflammatory effects of pyrrole derivatives demonstrated that this compound effectively reduced inflammation markers in vitro. The compound was shown to inhibit pro-inflammatory cytokines in macrophage cultures, highlighting its therapeutic potential in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for [(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride?
- Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a Schiff base intermediate can be formed by condensing 1-methyl-1H-pyrrole-2-carbaldehyde with a phenylmethylamine derivative, followed by reduction using NaBH4 or catalytic hydrogenation. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous conditions. Optimization of reaction solvents (e.g., ethanol or THF) and stoichiometric ratios of reducing agents is critical to minimize side products .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection or GC (for volatile derivatives) ensures >98% purity.
- Structural Confirmation :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR (in D2O or DMSO-d6) identify proton environments and carbon frameworks. For example, the pyrrole ring protons appear as distinct doublets (δ 6.1–6.3 ppm).
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 287.79 for C16H18ClN3).
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) within ±0.3% theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments or tautomeric forms?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and hydrogen bonding. For instance, the hydrochloride salt’s ionic interaction between the amine and Cl<sup>−</sup> can be visualized. ORTEP-3 aids in generating thermal ellipsoid diagrams to assess positional disorder or dynamic tautomerism (e.g., pyrrole ring puckering) .
Q. What strategies improve synthetic yield in multi-step pathways involving sensitive intermediates?
- Answer :
- Intermediate Stabilization : Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent hydrolysis of imine intermediates.
- Catalytic Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) enhance reductive amination efficiency.
- Workflow Design : Telescoping steps (e.g., in situ salt formation) reduce isolation losses. A reported 82% yield was achieved by optimizing reaction time (12–16 hr) and HCl concentration during salt precipitation .
Q. How are contradictions in spectroscopic data (e.g., NMR splitting patterns) addressed when tautomerism is suspected?
- Answer : Variable-temperature NMR (VT-NMR) and deuterium exchange experiments differentiate tautomers. For example, broadening of pyrrole proton signals at elevated temperatures (e.g., 50°C) suggests equilibrium between keto-enol forms. Computational modeling (DFT) with Gaussian or ORCA predicts dominant tautomers based on Gibbs free energy .
Methodological Considerations
Q. What computational tools predict feasible synthetic routes for novel derivatives?
- Answer : Retrosynthesis platforms (e.g., PISTACHIO , Reaxys ) analyze reaction databases to propose pathways. For example, substituting the phenyl group with heteroaromatic rings (e.g., pyridine) can be modeled using similarity searches. Template-based scoring prioritizes high-plausibility routes (e.g., amide coupling vs. Ullmann reactions) .
Q. How is enantiomeric purity validated for chiral analogs of this compound?
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration by comparing experimental and calculated spectra .
Data Contradiction Analysis
Q. How are discrepancies between theoretical and experimental solubility profiles resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
